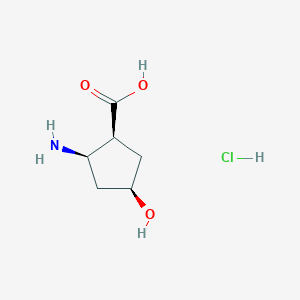![molecular formula C32H40N4O6 B2668005 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899916-40-6](/img/no-structure.png)
4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone core, followed by various functional group transformations. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecule contains a cyclohexene ring, which is a six-membered ring with one double bond. The conformation of cyclohexene can affect the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amine and carbonyl groups could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amine and carbonyl could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Metabolic Pathways and Safety Evaluation
- The study by Dehdashti et al. (2013) on 18F-ISO-1, a cellular proliferative marker, evaluated its safety, dosimetry, and feasibility for imaging tumor proliferation via PET in patients with malignant neoplasms. This research highlights the importance of understanding the biodistribution and human dosimetry of novel compounds for safe clinical application. No adverse effects were encountered, indicating the compound's potential for evaluating the proliferative status of solid tumors with minimal absorbed doses to normal organs, allowing for its safe administration in clinical trials (Dehdashti et al., 2013).
Clinical Applications and Efficacy
- Research on WR 238605, an 8-aminoquinoline drug for malaria treatment, shows the process of evaluating a compound's safety, tolerance, and pharmacokinetics. Linear kinetics were demonstrated, and the drug was well tolerated, indicating its potential as a prophylactic, radical curative, and terminal eradication drug for malaria (Brueckner et al., 1998).
Metabolism and Disposition
- Dingemanse et al. (2013) investigated the disposition, metabolism, and elimination of Almorexant, a dual orexin receptor antagonist, in humans. The study detailed how after oral administration, the compound was extensively metabolized with excretion of metabolites in feces as the predominant route of elimination. This type of research is crucial for understanding how complex compounds are processed by the human body, ensuring their safe and effective use (Dingemanse et al., 2013).
Direcciones Futuras
Propiedades
Número CAS |
899916-40-6 |
|---|---|
Fórmula molecular |
C32H40N4O6 |
Peso molecular |
576.694 |
Nombre IUPAC |
4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C32H40N4O6/c1-41-27-15-14-24(21-28(27)42-2)17-19-33-29(37)13-8-20-35-31(39)25-11-6-7-12-26(25)36(32(35)40)22-30(38)34-18-16-23-9-4-3-5-10-23/h6-7,9,11-12,14-15,21H,3-5,8,10,13,16-20,22H2,1-2H3,(H,33,37)(H,34,38) |
Clave InChI |
XUAGULHAKURRJK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



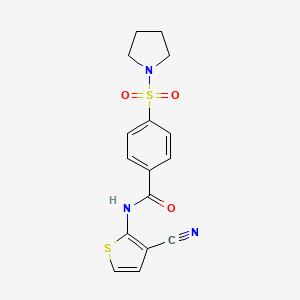
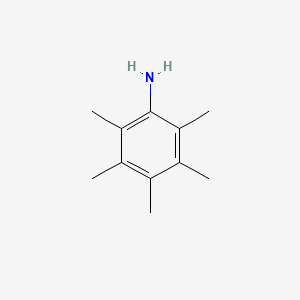
![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

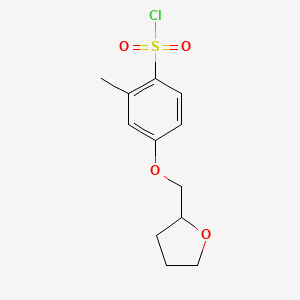
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)
![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)
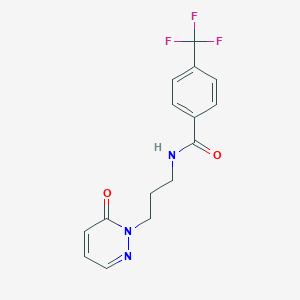
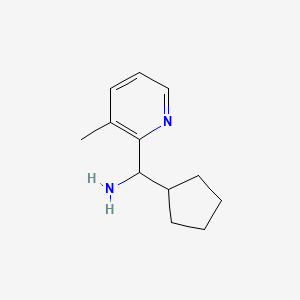

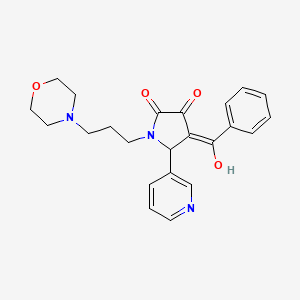
![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)
